1-(4-Methoxyphenyl)cyclobutanecarboxylic acid

描述

Chemical Identity and Structural Characterization

Molecular Properties and Identification

Chemical Formula and Molecular Weight

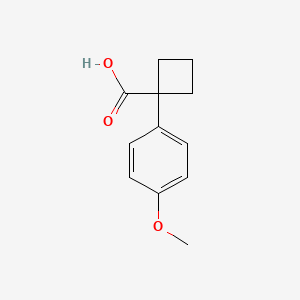

The molecular composition of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is precisely defined by its chemical formula C₁₂H₁₄O₃. This formula indicates the compound contains twelve carbon atoms, fourteen hydrogen atoms, and three oxygen atoms arranged in a specific three-dimensional configuration. The molecular structure encompasses a four-membered cyclobutane ring bearing a carboxylic acid functional group, with the ring additionally substituted by a para-methoxyphenyl group.

The molecular weight of this compound has been consistently reported as 206.24 daltons across multiple authoritative sources. More precise measurements indicate the exact mass to be 206.094299 atomic mass units, providing the level of accuracy required for analytical chemistry applications and mass spectrometry identification. The molecular weight determination is crucial for stoichiometric calculations and quantitative analytical procedures involving this compound.

Additional physical property data indicates a calculated density of 1.2 ± 0.1 grams per cubic centimeter, which falls within the typical range for organic compounds of similar molecular composition. The predicted boiling point is reported as 361.5 ± 35.0 degrees Celsius at 760 millimeters of mercury pressure, while the flash point is estimated at 140.8 ± 19.4 degrees Celsius. These thermal properties provide important information for handling, storage, and processing considerations.

属性

IUPAC Name |

1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-10-5-3-9(4-6-10)12(11(13)14)7-2-8-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPWMQWXYOZELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588138 | |

| Record name | 1-(4-Methoxyphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50921-37-4 | |

| Record name | 1-(4-Methoxyphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclobutane Ring Construction via Photochemical and Catalytic Methods

One advanced approach to synthesize cyclobutane carboxylic acids involves photochemical 4π electrocyclization of precursors such as methyl coumalate, followed by catalytic hydrogenation. This method has been demonstrated for related cyclobutane derivatives and can be adapted for 1-(4-methoxyphenyl)cyclobutanecarboxylic acid synthesis.

Photochemical 4π Electrocyclization: Methyl coumalate undergoes UV irradiation to form a photopyrone intermediate. This intermediate is reactive and prone to decomposition under acidic or basic conditions, requiring careful handling.

Catalytic Hydrogenation: Subsequent hydrogenation with platinum on carbon selectively reduces the photopyrone to the cyclobutane monocarboxylic acid without over-reduction or side reactions. Palladium catalysts tend to produce mixtures including β-lactones, which are less desirable.

Telescoping Reactions: The photochemical and hydrogenation steps can be performed in dichloromethane (DCM) solvent, allowing for telescoping into further coupling reactions, enhancing overall efficiency and yield.

This sequence yields the cyclobutane core with a carboxylic acid group suitable for further functionalization, including arylation to introduce the 4-methoxyphenyl group.

C–H Arylation Strategies for Introducing the 4-Methoxyphenyl Group

Direct C–H functionalization via palladium-catalyzed arylation has emerged as a powerful method to install aryl groups onto cyclobutane rings:

Monoarylation of Cyclobutanedicarboxylates: Using palladium catalysts with aryl iodides (e.g., 4-methoxyiodobenzene) under optimized conditions (pivalic acid as an additive and solvents like hexafluoro-2-propanol) facilitates selective monoarylation at the cyclobutane ring.

Avoidance of Overarylation: Bulky carboxylate ligands and specific solvents suppress undesired diarylation, improving selectivity for the monoarylated product.

Epimerization Control: Post-arylation, controlled epimerization of stereocenters can be achieved by temperature modulation and base treatment to obtain the desired stereochemistry of the final acid.

Functional Group Transformations: The carboxylic acid moiety can be preserved or transformed (e.g., reduction to aldehydes) to tailor the oxidation state for subsequent synthetic steps.

This method provides a convergent approach to access this compound with good regio- and stereochemical control.

Alkynylation and Gold-Catalyzed Cyclization Routes

Alternative synthetic routes involve the preparation of cyclobutane derivatives bearing alkynyl substituents followed by gold-catalyzed cyclization:

Preparation of Cyclobutanones: Starting from substituted cyclobutanones, nucleophilic addition of lithiated alkynes (generated from terminal alkynes and n-butyllithium) forms alkynylated cyclobutanols.

Gold-Catalyzed Endo-Selective Cyclization: These intermediates undergo gold-catalyzed cyclization to form substituted cyclobutanecarboxylic acids with methoxyphenyl groups positioned appropriately.

Purification and Yield: Flash column chromatography is used to isolate products with yields ranging from moderate to good (39% to 84%), depending on substituents and reaction conditions.

This method provides stereoselective access to methoxyphenyl-substituted cyclobutanecarboxylic acids, including the 4-methoxyphenyl isomer, through a multi-step sequence involving alkynylation and cyclization.

Diels-Alder Cycloaddition Approaches (Related Analogues)

Though specific literature on this compound via Diels-Alder is limited, analogues such as 1-(3-methoxyphenyl)cyclobutanecarboxylic acid have been synthesized using:

Cycloaddition of Methoxyphenyl-Substituted Alkenes: Diels-Alder reactions between suitable dienes and methoxyphenyl-substituted alkenes form the cyclobutane ring under thermal or pressure conditions.

Industrial Scale Adaptations: Continuous flow reactors and advanced catalysts optimize yield and reproducibility for commercial synthesis.

Post-Cycloaddition Functionalization: Oxidation, reduction, and substitution reactions modify the carboxylic acid and methoxy groups to achieve desired derivatives.

This approach suggests potential synthetic routes for the 4-methoxyphenyl isomer, leveraging well-established cycloaddition chemistry.

Summary Table of Preparation Methods

Research Findings and Considerations

The photochemical route offers a novel entry to cyclobutane acids but requires careful control of reaction conditions due to intermediate instability.

C–H arylation provides a direct and selective method to install the 4-methoxyphenyl group, with solvent and ligand choice critical to suppress overarylation.

Alkynylation followed by gold catalysis allows stereoselective synthesis but involves multiple steps and purification challenges.

Industrial methods based on cycloaddition reactions highlight scalability but may require optimization for regioselectivity toward the 4-methoxyphenyl isomer.

The choice of method depends on the desired scale, stereochemical requirements, and available starting materials.

化学反应分析

Types of Reactions: 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed:

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex organic molecules. Its functional groups can undergo various reactions, including nucleophilic substitutions and cycloadditions, facilitating the development of novel compounds with desired properties.

2. Biology:

- Biological Activity Studies: Research indicates that 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid exhibits potential biological activities, including antimicrobial and anti-inflammatory effects. It has been investigated for its interactions with biological targets, which may lead to therapeutic applications.

3. Medicine:

- Therapeutic Potential: The compound is being explored as a potential therapeutic agent for various diseases, including cancer. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation in vitro, suggesting its utility as an anticancer drug candidate.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across various types of cancer cells, including breast and lung cancer lines. The half-maximal inhibitory concentration (IC50) values were determined to assess the compound's potency.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15.2 |

| A549 | 12.8 |

| HeLa | 9.5 |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

作用机制

The mechanism of action of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyphenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Methoxy Group Position Variations

- 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid (CAS 43050-28-8): Similarity score: 0.98 .

1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid (CAS 147406-22-2):

Halogen-Substituted Analogs

1-(4-Chlorophenyl)cyclobutanecarboxylic acid (CAS 50921-39-6):

- 1-(4-Bromo-3-methylphenyl)cyclobutanecarboxylic acid (CAS 1314670-14-8): Molecular weight: 269.13 g/mol .

Fluorinated Derivatives

Cycloalkane Ring Modifications

Ring Size Variations

- 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (CAS 7469-83-2): Similarity score: 0.96 .

1-(4-Methoxyphenyl)cyclohexanecarboxylic acid (CAS 7469-83-2):

Functionalized Cyclobutane Rings

1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic acid (CAS 50921-37-4):

1-(4-Methoxyphenyl)-3,3-dimethylcyclobutanecarboxylic acid :

Table 1: Comparative Data for Key Analogs

生物活性

1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, with the molecular formula C12H14O3 and CAS number 50921-37-4, is a cyclobutane derivative notable for its unique structural features, including a methoxyphenyl group. This compound has garnered attention for its potential biological activities, which are explored through various studies and applications. This article delves into the biological activity of this compound, summarizing key findings, mechanisms of action, and potential therapeutic applications.

- Molecular Weight : 206.238 g/mol

- Density : Approximately 1.2 g/cm³

- Functional Groups : Carboxylic acid and cyclobutane ring

The presence of the methoxy group enhances its solubility in organic solvents, making it a versatile compound in chemical applications.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The carboxylic acid functional group allows for hydrogen bonding and ionic interactions with biological macromolecules, while the cyclobutane ring may influence its conformational flexibility and binding affinity.

- Enzyme Interaction : The compound may inhibit or modulate enzyme activities by binding to active sites or allosteric sites.

- Signal Transduction Modulation : It could alter pathways involved in cellular signaling, potentially affecting gene expression and cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Case Study : A study on related phenolic compounds showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance their efficacy .

Antitumor Potential

The compound's structure suggests potential antitumor activity, as many cyclobutane derivatives have been linked to cancer treatment:

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid | 23295027 | Similar structure with a different methoxy position | Moderate antibacterial activity |

| 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid | 16728-01-1 | Smaller cyclic structure (cyclopropane) | Potentially lower antitumor activity |

| Cyclobutanecarboxylic acid, 4-methoxyphenyl ester | Not provided | Ester derivative indicating potential reactivity | Enhanced solubility; variable efficacy |

Applications in Research

This compound has potential applications in various fields:

- Organic Synthesis : Its unique reactivity allows it to serve as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development : The compound's biological activities make it a candidate for further investigation in drug development, particularly in oncology and infectious diseases.

常见问题

Q. What are common synthetic routes for 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid?

- Methodological Answer : Synthesis often involves cyclobutane ring formation via [2+2] photocycloaddition or Friedel-Crafts acylation. For example, Friedel-Crafts reactions using maleic anhydride and methoxyphenyl precursors can generate cyclobutane intermediates, followed by oxidation or hydrolysis to yield the carboxylic acid moiety. Post-synthetic modifications (e.g., protecting group strategies) may optimize yields .

Q. How is the compound’s structure and purity validated in academic research?

- Methodological Answer :

- 1H NMR : Confirms regiochemistry and substitution patterns (e.g., methoxy proton signals at ~3.8 ppm, cyclobutane protons at 2.5–4.0 ppm) .

- HPLC : Quantifies purity (>99% is typical for research-grade material; see batch-specific data in ) .

- Mass Spectrometry : Validates molecular weight (CHO; MW 220.22) .

Q. What are standard storage conditions to maintain stability?

- Methodological Answer : Store at room temperature in airtight containers, protected from light and moisture. Re-testing intervals (e.g., every 5 years) ensure stability, as per batch-specific protocols .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing cyclobutane derivatives?

- Methodological Answer : Cyclobutane rings often introduce stereoisomerism. Use chiral chromatography (e.g., HPLC with chiral stationary phases) or enzymatic resolution to separate enantiomers. For example, highlights enantiomeric mixtures in similar compounds, necessitating advanced separation techniques .

Q. What strategies optimize reaction yields for cyclobutane ring formation?

- Methodological Answer :

- Catalyst Screening : Lewis acids like AlCl enhance Friedel-Crafts acylation efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors.

- Temperature Control : Low temperatures (−20°C to 0°C) reduce side reactions during photocycloaddition .

Q. How do researchers resolve discrepancies in reported spectral data?

- Methodological Answer : Cross-validate using multiple techniques:

- Compare experimental NMR shifts with computational predictions (DFT calculations).

- Replicate synthesis under controlled conditions to isolate batch-specific variations (e.g., impurities in ’s HPLC data at 99.78% purity) .

Q. What are the applications of this compound in medicinal chemistry?

- Methodological Answer :

- Pharmacophore Development : The methoxyphenyl group enhances bioavailability, while the cyclobutane ring imposes conformational restraint for target binding.

- Enzyme Inhibition : Analogous compounds in show potential as enzyme inhibitors (e.g., anti-inflammatory targets) .

Q. How can computational modeling aid in designing derivatives?

- Methodological Answer :

- Docking Studies : Predict interactions with biological targets (e.g., cyclooxygenase-2).

- QSAR Models : Correlate substituent effects (e.g., electron-donating methoxy groups) with activity .

Data Contradiction & Analytical Challenges

Q. How to interpret conflicting purity reports across batches?

- Methodological Answer :

- Batch-Specific Analysis : Compare HPLC conditions (e.g., column type, mobile phase) and calibration standards. reports 99.78% purity under specific protocols .

- Impurity Profiling : Use LC-MS to identify co-eluting contaminants (e.g., unreacted precursors).

Q. What advanced techniques validate cyclobutane ring conformation?

- Methodological Answer :

- X-ray Crystallography : Resolves bond angles and torsional strain (e.g., cyclobutane’s ~90° bond angles).

- Vibrational Spectroscopy : IR/Raman spectra confirm ring puckering modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。